molecular formula C20H20N6O2S B10865676 2-methyl-N'-({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

2-methyl-N'-({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Cat. No.: B10865676
M. Wt: 408.5 g/mol
InChI Key: RRJQOSFFUHJCGH-UHFFFAOYSA-N
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Description

N’~1~-(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE is a complex organic compound that features a triazole ring, a pyridine ring, and a benzohydrazide moiety. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a subject of study in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst.

    Formation of the Benzohydrazide Moiety: This step involves the reaction of a benzoyl chloride derivative with hydrazine to form the benzohydrazide.

    Final Assembly: The final step involves the coupling of the triazole-pyridine intermediate with the benzohydrazide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its structural features.

    Medicine: As a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N’~1~-(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-(2-{[4-ALLYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)UREA: This compound has a similar triazole and allyl group but differs in the substitution on the pyridine ring.

    2-AMINO-N-(1,5-DIHYDRO-5-OXO-3-PHENYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-YL)BENZO[B]THIOPHENE-3-CARBOXAMIDE: This compound shares the triazole ring but has different substituents and a different core structure.

Uniqueness

N’~1~-(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its potential for diverse chemical reactions and applications in various fields makes it a compound of significant interest.

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-methyl-N'-[2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide

InChI

InChI=1S/C20H20N6O2S/c1-3-11-26-18(15-8-6-10-21-12-15)23-25-20(26)29-13-17(27)22-24-19(28)16-9-5-4-7-14(16)2/h3-10,12H,1,11,13H2,2H3,(H,22,27)(H,24,28)

InChI Key

RRJQOSFFUHJCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3

Origin of Product

United States

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